molecular formula C23H17N3O2 B5916299 [(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-naphthalen-1-ylcarbamate

[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-naphthalen-1-ylcarbamate

Cat. No.: B5916299
M. Wt: 367.4 g/mol
InChI Key: ZLHIZNGWAGXYNG-XTCLZLMSSA-N
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Description

[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-naphthalen-1-ylcarbamate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenyl group, a pyridin-2-yl group, and a naphthalen-1-ylcarbamate moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of [(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-naphthalen-1-ylcarbamate typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-aminobenzophenone to form an intermediate Schiff base. This intermediate is then reacted with 2,6-diaminopyridine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Chemical Reactions Analysis

[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-naphthalen-1-ylcarbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of [(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of histone demethylases such as KDM5A-B, KDM4A-E, and KDM6B, which are involved in the regulation of gene expression . By inhibiting these enzymes, the compound can modulate the epigenetic landscape of cells, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-naphthalen-1-ylcarbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-naphthalen-1-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c27-23(25-20-15-8-12-17-9-4-5-13-19(17)20)28-26-22(18-10-2-1-3-11-18)21-14-6-7-16-24-21/h1-16H,(H,25,27)/b26-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHIZNGWAGXYNG-XTCLZLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC=CC3=CC=CC=C32)/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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